molecular formula C24H15ClN2OS B12271320 6-Chloro-4-phenyl-3-(quinolin-8-ylsulfanyl)quinolin-2-ol

6-Chloro-4-phenyl-3-(quinolin-8-ylsulfanyl)quinolin-2-ol

Cat. No.: B12271320
M. Wt: 414.9 g/mol
InChI Key: GZXRUWNMKMLUDR-UHFFFAOYSA-N
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Description

6-Chloro-4-phenyl-3-(quinolin-8-ylsulfanyl)quinolin-2-ol is a complex organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This compound, with its unique structure, combines the properties of quinoline and phenyl groups, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-4-phenyl-3-(quinolin-8-ylsulfanyl)quinolin-2-ol typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 6-chloro-4-phenylquinolin-2-ol with quinolin-8-ylsulfanyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as solvent-free reactions and the use of recyclable catalysts, are being explored to make the production more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-4-phenyl-3-(quinolin-8-ylsulfanyl)quinolin-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Chloro-4-phenyl-3-(quinolin-8-ylsulfanyl)quinolin-2-ol has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 6-Chloro-4-phenyl-3-(quinolin-8-ylsulfanyl)quinolin-2-ol involves its interaction with various molecular targets. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It also inhibits specific enzymes involved in cell signaling pathways, thereby exerting its biological effects. The exact molecular targets and pathways may vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 6-Chloro-4-phenylquinolin-2-ol
  • 4-Phenylquinolin-2-ol
  • 6-Chloroquinolin-2-ol

Uniqueness

6-Chloro-4-phenyl-3-(quinolin-8-ylsulfanyl)quinolin-2-ol stands out due to the presence of both the quinolin-8-ylsulfanyl and phenyl groups, which confer unique chemical and biological properties. This combination enhances its potential as a versatile compound in various research fields .

Properties

Molecular Formula

C24H15ClN2OS

Molecular Weight

414.9 g/mol

IUPAC Name

6-chloro-4-phenyl-3-quinolin-8-ylsulfanyl-1H-quinolin-2-one

InChI

InChI=1S/C24H15ClN2OS/c25-17-11-12-19-18(14-17)21(15-6-2-1-3-7-15)23(24(28)27-19)29-20-10-4-8-16-9-5-13-26-22(16)20/h1-14H,(H,27,28)

InChI Key

GZXRUWNMKMLUDR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=O)NC3=C2C=C(C=C3)Cl)SC4=CC=CC5=C4N=CC=C5

Origin of Product

United States

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